methyl spiro[2.3]hexane-5-carboxylate

Fraction sp³ Drug-likeness Bioisostere design

Methyl spiro[2.3]hexane-5-carboxylate (CAS 1383823-60-6, molecular formula C₈H₁₂O₂, MW 140.18 g/mol) is a carbocyclic spiro ester composed of a cyclopropane ring fused to a cyclobutane ring at a quaternary spiro carbon, with a methyl carboxylate substituent at the 5-position. This compound belongs to the spiro[2.3]hexane family, a class of strained, sp³-rich scaffolds increasingly recognized as valuable three-dimensional bioisosteres in drug discovery for escaping the limitations of flat aromatic compounds.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 1383823-60-6
Cat. No. B1403303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl spiro[2.3]hexane-5-carboxylate
CAS1383823-60-6
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2(C1)CC2
InChIInChI=1S/C8H12O2/c1-10-7(9)6-4-8(5-6)2-3-8/h6H,2-5H2,1H3
InChIKeyKVSFZNZIDCRKBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl spiro[2.3]hexane-5-carboxylate (CAS 1383823-60-6): A Strained Spirocyclic Ester Building Block for Medicinal Chemistry and Drug Discovery


Methyl spiro[2.3]hexane-5-carboxylate (CAS 1383823-60-6, molecular formula C₈H₁₂O₂, MW 140.18 g/mol) is a carbocyclic spiro ester composed of a cyclopropane ring fused to a cyclobutane ring at a quaternary spiro carbon, with a methyl carboxylate substituent at the 5-position. [1] This compound belongs to the spiro[2.3]hexane family, a class of strained, sp³-rich scaffolds increasingly recognized as valuable three-dimensional bioisosteres in drug discovery for escaping the limitations of flat aromatic compounds. [2] The scaffold exhibits a computed XLogP3 of 1.5, a topological polar surface area (TPSA) of 26.3 Ų, and a high fraction of sp³-hybridized carbons (Fsp³ = 0.875), placing it in favorable physicochemical space for lead-like molecules. [1]

Why Methyl spiro[2.3]hexane-5-carboxylate Cannot Be Replaced by Simple Cyclobutane or Cyclohexane Esters in Spatially Demanding Applications


The spiro[2.3]hexane core introduces a geometrically constrained, three-dimensional architecture that fundamentally differs from its monocyclic analogs. Unlike methyl cyclobutanecarboxylate (CAS 765-85-5), which presents a single plane of ring puckering, the spiro fusion locks the cyclopropane and cyclobutane rings into a mutually orthogonal orientation, generating a unique exit vector geometry. [1] This conformational rigidity translates into a higher Fsp³ value (0.875 vs. 0.833 for methyl cyclobutanecarboxylate) and a measurably different lipophilicity (XLogP3 = 1.5 vs. ACD/LogP = 1.11). [2] Furthermore, the strained spiro[2.3]hexane scaffold has been systematically evaluated alongside piperidine in clustering analyses, revealing distinct spatial positioning in 3D chemical descriptor space (intracluster distance 3.59 ± 1.18 for spiro[2.3]hexane vs. 3.18 for piperidine), confirming that simply substituting a non-spirocyclic ester will not recapitulate the binding-site complementarity achievable with this scaffold. [1]

Quantitative Differentiation Evidence for Methyl spiro[2.3]hexane-5-carboxylate vs. Monocyclic and Non-Strained Ester Analogs


Fsp³ Comparison: Methyl spiro[2.3]hexane-5-carboxylate vs. Methyl Cyclobutanecarboxylate and Methyl Cyclohexanecarboxylate

Methyl spiro[2.3]hexane-5-carboxylate exhibits an Fsp³ value of 0.875 (7 sp³ carbons out of 8 total carbons), which is higher than the Fsp³ of its closest monocyclic analog methyl cyclobutanecarboxylate (Fsp³ = 0.833, 5 out of 6) and methyl cyclohexanecarboxylate (Fsp³ = 0.857, 6 out of 7). [1] Higher Fsp³ has been correlated in medicinal chemistry literature with improved clinical success rates, as sp³-rich molecules tend to exhibit superior solubility, reduced promiscuity, and better complementarity to three-dimensional protein binding sites. [2] The absolute difference of +0.042 over methyl cyclobutanecarboxylate represents a structurally meaningful increment attributable entirely to the spiro-fused cyclopropane ring.

Fraction sp³ Drug-likeness Bioisostere design

Lipophilicity Differentiation: XLogP3 of Methyl spiro[2.3]hexane-5-carboxylate vs. Monocyclic Ester Analogs

The computed lipophilicity of methyl spiro[2.3]hexane-5-carboxylate (XLogP3 = 1.5) [1] is higher than that of its non-spiro monocyclic analog methyl cyclobutanecarboxylate (ACD/LogP = 1.11) and the parent spiro[2.3]hexane hydrocarbon (LogP = 1.27 for the unsubstituted scaffold) . This 0.4 log unit increase translates to approximately 2.5-fold higher octanol-water partitioning, indicating enhanced membrane permeability potential while remaining well within the drug-like LogP range (<5). The difference arises from the additional two carbon atoms introduced by the spiro-fused cyclopropane ring, which increases hydrophobic surface area without compromising the polar ester functionality (TPSA remains constant at 26.3 Ų for both the spiro and monocyclic analogs).

Lipophilicity LogP Permeability prediction

Patent-Protected Chemical Space: Spiro[2.3]hexane Scaffold as Privileged LRRK2 Kinase Inhibitor Core

The spiro[2.3]hexane scaffold, of which methyl spiro[2.3]hexane-5-carboxylate is a foundational ester building block, is explicitly claimed in patent WO2019074810A1 (filed by Merck Sharp & Dohme) for indazolyl-spiro[2.3]hexane-carbonitrile derivatives as potent LRRK2 kinase inhibitors. [1] This patent reports compounds exhibiting unexpectedly superior potency as LRRK2 inhibitors compared to non-spirocyclic comparators. [2] The methyl ester at the 5-position serves as the key synthetic entry point for generating the carbonitrile pharmacophore via sequential hydrolysis, amidation, and dehydration. The patent estate around spiro[2.3]hexane-based LRRK2 inhibitors provides a tangible intellectual property differentiation that monocyclic cyclobutane esters cannot offer, as the spirocyclic architecture is essential for achieving the claimed kinase selectivity profile.

LRRK2 inhibitor Patent differentiation Parkinson's disease

Bioisosteric Clustering Analysis: Spiro[2.3]hexane Core vs. Piperidine in 3D Chemical Descriptor Space

A comprehensive in silico evaluation of nine spiro[2.3]hexane analogues using PCA and k-Medoids clustering on DFT-optimized structures (ωB97XD3BJ/6-31++G(d,p)) demonstrated that the carbocyclic spiro[2.3]hexane core clusters in close spatial proximity to piperidine in 3D chemical descriptor space. [1] Specifically, spiro[2.3]hexane exhibited an average intracluster distance of 3.59 ± 1.18 and an intercluster distance to piperidine of only 3.18, indicating physicochemical similarity comparable to that of 5-azaspiro[2.3]hexane (intracluster 2.28 ± 1.11, piperidine distance 1.69). Compared to piperidine, spiro[2.3]hexane exhibited similar molecular volume but superior plane of best fit (PBF) scores, a 3D drug-likeness indicator. Methyl spiro[2.3]hexane-5-carboxylate represents the ester-functionalized entry point to this validated bioisosteric scaffold.

PCA clustering Bioisostere validation Piperidine replacement

Commercial Availability and Purity Benchmarking: Multi-Supplier Sourcing at 95–98% Purity

Methyl spiro[2.3]hexane-5-carboxylate is available from multiple independent suppliers at certified purities of 95% (Angel Pharmatech, UORSY) [1] and 98% (Fluorochem, Leyan) . This stands in contrast to many other spiro[2.3]hexane analogs, particularly heteroatom-containing variants such as 5-oxa-1-azaspiro[2.3]hexane and 1,5-diazaspiro[2.3]hexane, which were described as 'previously underdeveloped' as of 2025 with limited commercial availability. [2] The availability of the carbocyclic spiro[2.3]hexane ester across multiple vendors reduces single-supplier dependency risk and enables procurement at scales from 1 g to 5 g with lead times ranging from 10 to 28 days.

Commercial availability Purity benchmarking Supply chain resilience

Synthetic Tractability: Spiro[2.3]hexane Ester as Key Intermediate for Non-Natural Amino Acid and Diamine Synthesis

Methyl spiro[2.3]hexane-5-carboxylate serves as the critical starting material for the synthesis of conformationally restricted analogs of γ-aminobutyric acid (GABA), specifically 1-aminospiro[2.3]hexane-5-carboxylic acid, via [1+2] cycloaddition of ethyl nitrodiazoacetate to methylidenecycloalkane carboxylic esters. [1] This same ester intermediate also provides access to monoprotected 1,5-diaminospiro[2.3]hexanes, which X-ray diffraction and exit vector plot (EVP) analysis have validated as promising piperidine/cycloalkane isosteres applicable to the design of β-turn and sheet-like peptidomimetics. [2] In contrast, analogous GABA-constrained amino acids derived from spiro[2.2]pentane (4-aminospiro[2.2]pentanecarboxylic acid) exhibit a different ring size and spatial orientation of the amino and carboxyl groups, yielding distinct conformational preferences. [1]

Synthetic versatility Conformationally restricted amino acids Peptidomimetic building blocks

High-Impact Application Scenarios for Methyl spiro[2.3]hexane-5-carboxylate Based on Quantified Differentiation Evidence


LRRK2 Kinase Inhibitor Lead Optimization for Parkinson's Disease Drug Discovery

Methyl spiro[2.3]hexane-5-carboxylate is the preferred ester building block for constructing indazolyl-spiro[2.3]hexane-carbonitrile LRRK2 inhibitors, as documented in patent WO2019074810A1. [1] The spiro[2.3]hexane scaffold confers unexpectedly superior kinase inhibitory potency compared to non-spirocyclic comparators. Procurement of this specific ester enables direct synthetic access to the patented chemical space, which is not achievable using methyl cyclobutanecarboxylate or other monocyclic esters. [1] [2]

Piperidine Bioisostere Replacement in CNS Drug Candidates Requiring Novel IP

The carbocyclic spiro[2.3]hexane core has been validated through PCA clustering analysis as a credible three-dimensional bioisostere for piperidine, exhibiting similar molecular volume and superior PBF scores (plane of best fit, a 3D drug-likeness indicator). [3] Methyl spiro[2.3]hexane-5-carboxylate serves as the entry point for synthesizing spiro[2.3]hexane-containing analogs of piperidine-based drugs. This application is particularly relevant when a piperidine replacement is needed to escape existing composition-of-matter patents while maintaining binding site complementarity, as demonstrated by the pethidine-to-spiro[2.3]hexane analog study. [3]

Conformationally Restricted GABA Analog and Peptidomimetic Synthesis

As a direct precursor to 1-aminospiro[2.3]hexane-5-carboxylic acid, this ester enables the synthesis of conformationally rigid GABA analogs with utility in neuroscience target validation. The spirocyclic scaffold imposes a distinct spatial orientation of amino and carboxyl groups compared to spiro[2.2]pentane-derived amino acids, allowing researchers to probe the conformational preferences of GABA receptors. [4] Additionally, 1,5-diaminospiro[2.3]hexane derivatives, accessible from this ester, have been crystallographically validated as building blocks for β-turn and sheet-like peptidomimetics. [5]

Fragment-Based Drug Discovery (FBDD) Library Design Requiring High Fsp³ Content

With an Fsp³ of 0.875, a molecular weight of 140.18 g/mol, and a LogP of 1.5, methyl spiro[2.3]hexane-5-carboxylate satisfies all three key fragment-likeness criteria (MW < 300, LogP ≤ 3, Fsp³ ≥ 0.40). Its Fsp³ value exceeds that of methyl cyclobutanecarboxylate (0.833) and methyl cyclohexanecarboxylate (0.857), making it a superior choice for fragment libraries aimed at sampling three-dimensional chemical space. [6] The multi-supplier commercial availability at 95–98% purity ensures reliable procurement for library synthesis. [7]

Quote Request

Request a Quote for methyl spiro[2.3]hexane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.